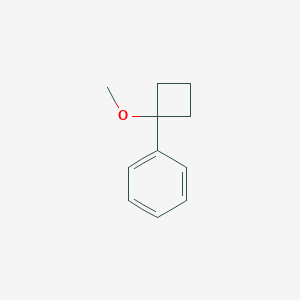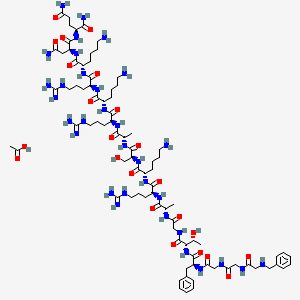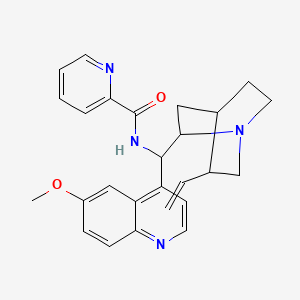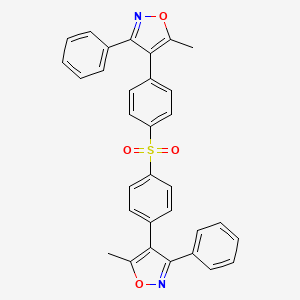
4,4'-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) involves multiple steps. One common synthetic route includes the reaction of 4,4’-sulfonylbis(4,1-phenylene) with 5-methyl-3-phenylisoxazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and may involve catalysts to facilitate the process . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency of the final product.
化学反応の分析
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides.
科学的研究の応用
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
作用機序
The mechanism of action of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) involves its interaction with molecular targets such as enzymes. Its structural similarity to COX2 inhibitors suggests that it may bind to the active site of the enzyme, blocking its activity and reducing inflammation. The specific pathways involved include the inhibition of prostaglandin synthesis, which is a key mediator of inflammation and pain.
類似化合物との比較
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) can be compared with other similar compounds such as:
Valdecoxib: A COX2 inhibitor with a similar structure but different pharmacological properties.
Parecoxib: The parent compound from which 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) is derived.
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Another compound with a sulfonylbis(phenylene) core but different functional groups.
The uniqueness of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) lies in its specific isoxazole groups, which confer distinct chemical and biological properties.
特性
分子式 |
C32H24N2O4S |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
5-methyl-4-[4-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylphenyl]-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C32H24N2O4S/c1-21-29(31(33-37-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)39(35,36)28-19-15-24(16-20-28)30-22(2)38-34-32(30)26-11-7-4-8-12-26/h3-20H,1-2H3 |
InChIキー |
AUIOWYYONOZNHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
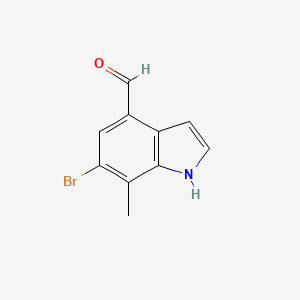
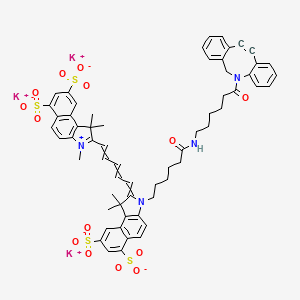
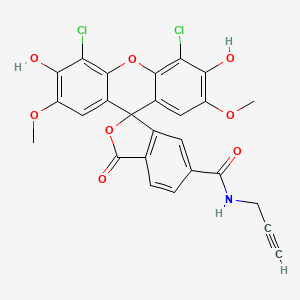
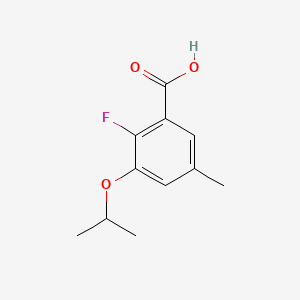
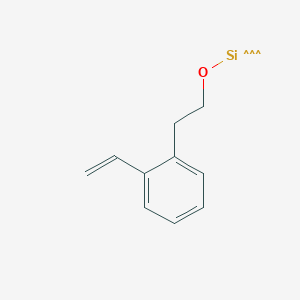
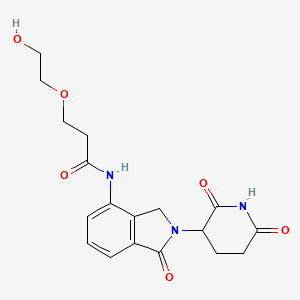
![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)

![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
